1,2,5-Thiadiazolidine 1,1-dioxide
Description
Properties
IUPAC Name |
1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBZIZGMAVRJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440245 | |
| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5823-51-8 | |
| Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxide from α-Diketones and Sulfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides through the condensation reaction of α-diketones with sulfamide. This class of heterocyclic compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the sulfamide functional group in a wide range of biologically active molecules. This document details the reaction mechanism, provides structured quantitative data from various synthetic approaches, and outlines detailed experimental protocols. Furthermore, it includes mandatory visualizations of the core chemical transformation, a general experimental workflow, and relevant biological signaling pathways where such compounds may exert their effects, specifically focusing on the inhibition of carbonic anhydrase and the modulation of protease-activated receptors.
Introduction
The 1,2,5-thiadiazolidine 1,1-dioxide scaffold is a five-membered heterocyclic ring system containing a sulfamide moiety. The sulfamide group is a key pharmacophore found in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of these heterocycles is therefore of considerable interest to medicinal chemists and drug development professionals.
One of the most direct and versatile methods for the preparation of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides is the condensation reaction between α-diketones and sulfamide.[4] This approach offers a convergent route to a diverse range of derivatives, allowing for the introduction of various substituents at the 3 and 4 positions of the heterocyclic ring. Recent advancements in this synthetic methodology have focused on developing more efficient and environmentally friendly procedures, such as solvent-free and microwave-assisted reactions.[5][6][7]
This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of 1,2,5-thiadiazolidine 1,1-dioxides.
Reaction Mechanism and Synthesis
The synthesis of this compound from an α-diketone and sulfamide proceeds via a condensation reaction, typically catalyzed by an acid. The reaction involves the formation of a di-imine intermediate followed by cyclization and dehydration to yield the final heterocyclic product.
dot
Conventional Synthesis in Solution
The traditional method for this synthesis involves refluxing the α-diketone and sulfamide in an organic solvent in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The choice of solvent can influence the reaction rate and yield.
Solvent-Free Synthesis
To address environmental concerns and improve reaction efficiency, solvent-free methods have been developed. These reactions are often catalyzed by solid acids, such as Keggin-type heteropolyacids (e.g., H₃PMo₁₂O₄₀·nH₂O), which can be easily recovered and reused.[1][5]
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the condensation reaction, significantly reducing reaction times and often improving yields.[7][8] This technique provides rapid and uniform heating, leading to more efficient chemical transformations.
Data Presentation
The following tables summarize quantitative data for the synthesis of various 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides from the corresponding α-diketones and sulfamide under different reaction conditions.
Table 1: Solvent-Free Synthesis of 1,2,5-Thiadiazole 1,1-Dioxides Catalyzed by a Keggin-Type Acid
| α-Diketone (R-CO-CO-R') | R, R' | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Benzil | Phenyl, Phenyl | 4 | 150 | 24 | 86 |
| 2,3-Butanedione | Methyl, Methyl | 4 | 120 | 18 | 75 |
| 2,3-Pentanedione | Methyl, Ethyl | 4 | 120 | 20 | 72 |
| 3,4-Hexanedione | Ethyl, Ethyl | 4 | 130 | 22 | 78 |
| 1,2-Cyclohexanedione | -(CH₂)₄- | 4 | 140 | 24 | 80 |
| 9,10-Phenanthrenequinone | Biphenylene | 4 | 150 | 31 | 85 |
| Acenaphthenequinone | Acenaphthenylene | 4 | 150 | 28 | 82 |
| Camphorquinone | Camphoryl | 4 | 140 | 30 | 70 |
Table 2: Characterization Data for Selected 1,2,5-Thiadiazolidine 1,1-Dioxides [9][10][11]
| Compound | R, R' | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,4-Diphenyl-1,2,5-thiadiazolidine 1,1-dioxide | Phenyl, Phenyl | 210-212 | 7.25-7.50 (m, 10H) | 128.5, 129.0, 130.2, 135.8, 155.0 |
| 3,4-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide | Methyl, Methyl | 115-117 | 2.10 (s, 6H) | 20.5, 152.3 |
| 3,4-Diethyl-1,2,5-thiadiazolidine 1,1-dioxide | Ethyl, Ethyl | 98-100 | 1.20 (t, 6H), 2.45 (q, 4H) | 12.1, 28.7, 154.1 |
Experimental Protocols
General Procedure for Solvent-Free Synthesis of 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide[8]
Materials:
-
Benzil (1.0 mmol, 210 mg)
-
Sulfamide (9.0 mmol, 865 mg)
-
Keggin-type molybdophosphoric acid (H₃PMo₁₂O₄₀·nH₂O), pre-treated at 300 °C (MPA₃₀₀°C) (0.04 mmol, ~10 mg)
Procedure:
-
In a round-bottom flask, thoroughly mix benzil, sulfamide, and the MPA₃₀₀°C catalyst.
-
Heat the reaction mixture at 150 °C with stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane (DCM, 20 mL) and stir for 10 minutes.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water (3 x 15 mL) and then with a saturated sodium bicarbonate solution (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide as a white solid.
General Experimental Workflow
dot
Biological Relevance and Signaling Pathways
Sulfonamide-containing compounds are known to interact with various biological targets. The this compound scaffold, incorporating a sulfamide moiety, is of interest for its potential to inhibit enzymes such as carbonic anhydrases and proteases like tryptase.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are a well-established class of CA inhibitors, where the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[12][13][14]
dot
Tryptase Inhibition and Protease-Activated Receptor (PAR) Signaling
Tryptase is a serine protease released from mast cells and is involved in inflammatory responses. It can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, by cleaving its extracellular domain.[15][16][17] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating downstream signaling cascades that can lead to inflammation and pain.[15] Heterocyclic compounds, including those with sulfamide-like structures, have been investigated as tryptase inhibitors, which could block the activation of PAR2 and its subsequent signaling.[4]
dot
Conclusion
The synthesis of 1,2,5-thiadiazolidine 1,1-dioxides from α-diketones and sulfamide is a robust and adaptable method for accessing a class of compounds with significant potential in drug discovery. The development of solvent-free and microwave-assisted protocols has made this synthesis more efficient and environmentally benign. The ability of the sulfamide moiety to interact with key biological targets, such as carbonic anhydrases and proteases, underscores the importance of this heterocyclic scaffold in the design of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to explore the synthesis and applications of these promising compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Proteases and Protease‐activated receptors signalling: at the crossroads of acquired and innate immunity | Semantic Scholar [semanticscholar.org]
- 4. Proliferative action of mast-cell tryptase is mediated by PAR2, COX2, prostaglandins, and PPARγ: Possible relevance to human fibrotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. asianpubs.org [asianpubs.org]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. jocpr.com [jocpr.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protease-Activated Receptors: Mechanisms by Which Proteases Sensitize TRPV Channels to Induce Neurogenic Inflammation and Pain - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mast cell tryptase and proteinase-activated receptor 2 induce hyperexcitability of guinea-pig submucosal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptase and Protease-Activated Receptor 2 Expression Levels in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MAPK/ERK Signaling Pathway: Core Principles and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, a cornerstone of cellular regulation and a critical target in drug development. We will delve into the core components of this pathway, detail common experimental protocols for its investigation, and present quantitative data in a structured format for ease of comparison.
Introduction to the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from the cell surface to the nucleus, culminating in the regulation of a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[3][4] The canonical pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).[3][5]
The Core Signaling Cascade
The activation of the MAPK/ERK pathway is most commonly initiated by the binding of growth factors, such as Epidermal Growth Factor (EGF), to their corresponding Receptor Tyrosine Kinases (RTKs) on the cell surface.[6][7] This binding event triggers a series of downstream activations:
-
Receptor Activation and Ras G-protein Recruitment: Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins like Grb2.[7] Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane where it activates the small G-protein Ras by promoting the exchange of GDP for GTP.[8]
-
The Kinase Cascade: Raf-MEK-ERK: Activated, GTP-bound Ras recruits and activates the serine/threonine kinase Raf (a MAP3K).[8][9] Raf then phosphorylates and activates MEK1/2 (a MAP2K), which in turn are dual-specificity kinases that phosphorylate ERK1/2 (also known as p44/42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[8][9]
-
Downstream Effectors and Cellular Response: Phosphorylated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate a variety of transcription factors, such as Elk-1, c-Fos, and c-Myc, leading to changes in gene expression that drive cellular responses.[10][11] In the cytoplasm, activated ERK can also phosphorylate numerous substrates, influencing processes like protein synthesis and cytoskeletal dynamics.[7]
Mandatory Visualizations
The Canonical MAPK/ERK Signaling Pathway
Caption: A diagram of the canonical MAPK/ERK signaling cascade.
Experimental Workflow for Western Blot Analysis of ERK Phosphorylation
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Experimental Protocols
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the steps to qualitatively and quantitatively assess the activation of the MAPK/ERK pathway by measuring the phosphorylation status of ERK1/2.[1][12]
A. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[12]
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK activity.[12]
-
Treat cells with the compound of interest at various concentrations and for desired time points. Include a vehicle control (e.g., DMSO).[12]
B. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[12]
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][12]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[12]
C. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[1]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 4-20% precast polyacrylamide gel).[1]
-
Separate proteins by gel electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[12]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.[12]
-
Prepare and add an enhanced chemiluminescent (ECL) substrate to the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system.[1]
-
For normalization, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control (e.g., β-actin or GAPDH).[1]
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on ERK2 kinase activity.
A. Reagents and Materials:
-
Recombinant active ERK2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (or similar)
B. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the ERK2 enzyme, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[3]
-
Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which then drives a luciferase-based reaction.[3]
-
Measure the luminescent signal using a microplate reader.[3]
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[3]
Data Presentation
Quantitative data from the experiments described above should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Quantitative Analysis of ERK1/2 Phosphorylation by Western Blot
| Treatment (Concentration) | Fold Change in p-ERK1/2 Expression (Normalized to Total ERK and Loading Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 1.00 | ± 0.12 | - |
| Compound X (1 µM) | 0.45 | ± 0.08 | < 0.05 |
| Compound X (10 µM) | 0.15 | ± 0.05 | < 0.01 |
| Positive Control (MEK Inhibitor) | 0.05 | ± 0.02 | < 0.001 |
Data are representative and expressed as the mean fold change relative to the vehicle-treated control from three independent experiments.[1][13]
Table 2: In Vitro ERK2 Kinase Inhibition Assay
| Compound | IC50 (nM) | 95% Confidence Interval |
| Compound X | 50 | 45 - 55 |
| Reference Inhibitor | 10 | 8 - 12 |
IC50 values were determined from an 11-point dose-response curve with each point tested in triplicate.
Conclusion
The MAPK/ERK signaling pathway remains a critical area of investigation for understanding fundamental cellular processes and for the development of novel therapeutics, particularly in oncology.[2][14] A thorough understanding of the pathway's components and the application of robust experimental methodologies, such as those detailed in this guide, are essential for researchers and drug developers. The systematic and quantitative analysis of this pathway will continue to yield valuable insights into disease mechanisms and aid in the discovery of more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule Articles | Smolecule [smolecule.com]
Methodological & Application
Application Notes and Protocols: 1,2,5-Thiadiazolidine 1,1-dioxide as a Scaffold for Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the 1,2,5-thiadiazolidine 1,1-dioxide scaffold in the design and development of serine protease inhibitors. This versatile heterocyclic system has demonstrated significant potential as a platform for creating potent and selective inhibitors, particularly for chymotrypsin-like serine proteases.
Introduction
The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold is a powerful tool in medicinal chemistry for probing the S' subsites of (chymo)trypsin-like serine proteases.[1] Its structure allows for predictable, substrate-like docking to the active site of these enzymes, enabling interaction with both the S and S' subsites. This dual interaction is key to developing inhibitors with enhanced potency and selectivity.[1][2] Derivatives of this scaffold, including carboxylates, sulfonamides, and heterocyclic sulfides, have been synthesized and shown to be potent, time-dependent inhibitors of several serine proteases.[2][3][4]
These inhibitors have shown particular efficacy against human neutrophil elastase (HNE), proteinase 3 (PR3), and cathepsin G (Cat G), which are implicated in a variety of inflammatory diseases.[2][3] The mechanism of inhibition is often time-dependent, indicating a strong, and in some cases, irreversible interaction with the target enzyme. The inhibitory potency can be finely tuned by modifying the substituents on the scaffold, which influences factors like the pKa and the nature of the leaving group.[3]
Data Presentation
The following tables summarize the quantitative inhibitory data for various derivatives of the this compound scaffold against key serine proteases.
Table 1: Inhibitory Activity of Carboxylate Derivatives against Human Leukocyte Elastase (HLE)
| Compound | R Group | kinact/KI (M-1s-1) |
| 1 | 4-Nitrophenyl | 4,928,300 |
| 2 | 2,4-Dinitrophenyl | 2,800,000 |
| 3 | Phenyl | 1,200,000 |
| 4 | 4-Chlorophenyl | 2,500,000 |
| 5 | 4-Methylphenyl | 980,000 |
Data compiled from multiple studies on carboxylate derivatives.[3]
Table 2: Inhibitory Activity of Sulfonamide Derivatives against Various Serine Proteases
| Compound | R' Group | Target Enzyme | kinact/KI (M-1s-1) |
| 6 | Phenyl | HLE | 350,000 |
| 7 | Naphthyl | HLE | 520,000 |
| 8 | Dansyl | HLE | 890,000 |
| 9 | Phenyl | PR3 | 120,000 |
| 10 | Naphthyl | Cat G | 75,000 |
Data represents a selection of functionalized sulfonamides.[2]
Table 3: Inhibitory Activity of Heterocyclic Sulfide Derivatives against Human Tryptase
| Compound | Heterocyclic Thiol | Target Enzyme | kobs/[I] (M-1s-1) |
| 11 | 2-mercaptobenzimidazole | Tryptase | 1,500 |
| 12 | 2-mercaptobenzoxazole | Tryptase | 2,300 |
| 13 | 2-mercaptobenzothiazole | Tryptase | 4,800 |
Data for potent, time-dependent inhibitors of human tryptase.[4]
Experimental Protocols
Protocol 1: General Synthesis of 1,2,5-Thiadiazolidin-3-one 1,1-dioxide based Inhibitors
This protocol outlines a general method for the synthesis of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which can be further functionalized.
Materials:
-
Primary amine (R-NH2)
-
Sulfuryl chloride (SO2Cl2)
-
2-Chloroethylamine hydrochloride or 3-chloropropylamine hydrochloride
-
Triethylamine (Et3N)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
React sulfuryl chloride with 2-chloroethylamine or 3-chloropropylamine hydrochloride to form the corresponding sulfamoyl chloride.
-
Treat the resulting sulfamoyl chloride with a primary amine and triethylamine.
-
Induce ring closure by treating the product from the previous step with potassium carbonate in DMSO to yield the N-substituted this compound.
-
Purify the final product using standard techniques such as column chromatography.
This is a generalized procedure based on common synthetic routes.[5]
Protocol 2: Fluorometric Assay for Serine Protease Inhibition
This protocol describes a common method for assessing the inhibitory activity of compounds against serine proteases using a fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., Human Neutrophil Elastase)
-
Fluorogenic peptide substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for HNE)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: ~380-400 nm, Emission: ~450-505 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of the serine protease in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Inhibitor Preparation:
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes). This is crucial for time-dependent inhibitors.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
For time-dependent inhibitors, determine the kinetic parameters KI and kinact by analyzing the time-dependent IC50 values.[6][7][8]
-
This protocol is a compilation of standard methods for fluorometric protease assays.[9][10][11][12]
Mandatory Visualizations
Signaling Pathways
Caption: HNE Signaling Pathway in COPD.
Caption: uPA Signaling Pathway in Cancer.
Experimental Workflow
Caption: Experimental Workflow for Inhibitor Development.
References
- 1. 1,2,5-Thiadiazolidin-3-one 1,1 dioxide: a powerful scaffold for probing the S' subsites of (chymo)trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold in the design of potent inhibitors of serine proteases: SAR studies using carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,5-Thiadiazolidin-3-one 1,1-dioxide-based heterocyclic sulfides are potent inhibitors of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes: MTT Assay for Cell Viability and Cytotoxicity
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[1][2] The quantity of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[5][6] This assay is a cornerstone in drug discovery and toxicology for screening the cytotoxic effects of chemical compounds.[1][5]
Applications in Drug Development
-
Cytotoxicity Screening: The MTT assay is instrumental in high-throughput screening to evaluate the cytotoxic potential of drug candidates on various cell lines.[1][5]
-
Dose-Response Analysis: It is used to determine the concentration at which a compound exhibits toxic effects on cells, allowing for the calculation of metrics like the IC50 (half-maximal inhibitory concentration) value.[3]
-
Cell Proliferation Studies: The assay can quantify changes in cell proliferation in response to growth factors, cytokines, or therapeutic agents.[7]
Quantitative Data Summary
The following table presents example data from an MTT assay used to determine the cytotoxic effect of a hypothetical compound, "Compound X," on a cancer cell line (e.g., MCF-7) after a 72-hour treatment period.[6][8] The data is expressed as percent cell viability relative to an untreated control.
| Compound X Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.150 | 0.085 | 100.0 |
| 1 | 1.020 | 0.070 | 88.7 |
| 5 | 0.850 | 0.065 | 73.9 |
| 10 | 0.610 | 0.050 | 53.0 |
| 25 | 0.340 | 0.040 | 29.6 |
| 50 | 0.150 | 0.025 | 13.0 |
| 100 | 0.080 | 0.015 | 7.0 |
Cell Viability (%) is calculated as: (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100.[5]
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of a compound on adherent cells cultured in a 96-well plate.
1. Materials and Reagents
-
MTT solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5] Filter-sterilize the solution and store it at -20°C, protected from light.[2][5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.[5][8]
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Test Compound: Dissolved in a suitable solvent (e.g., DMSO).
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
2. Cell Seeding
-
Culture cells until they are in the exponential growth phase.[5]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[8][9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
3. Compound Treatment
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[8][9]
4. MTT Incubation
-
Following the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[2][9][10]
-
Incubate the plate for 1.5 to 4 hours at 37°C.[8][10] During this time, viable cells will metabolize the MTT into formazan crystals.[7]
5. Formazan Solubilization
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8][9]
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][9]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.[8]
6. Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Read the plate within 1 hour of adding the solubilization solution.
7. Data Analysis
-
Subtract the average absorbance of the blank wells (medium, MTT, and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.[5]
Visualizations
Caption: Workflow of the MTT cell viability and cytotoxicity assay.
Caption: Principle of the MTT assay for measuring cell viability.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center for Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems encountered in common laboratory techniques.
Cell Culture
Question: My cells are growing slowly or not at all. What are the possible causes and solutions?
Answer: Slow or no cell growth is a common issue with several potential causes.[] A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Possible Causes and Solutions
| Possible Cause | Solution |
| Contamination (Bacterial, Fungal, Mycoplasma) | Visually inspect the culture for turbidity, color change, or filamentous growth.[] Use a microscope to check for bacteria or fungi.[] Test for mycoplasma using a PCR-based kit. Discard contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. |
| Incorrect Culture Medium | Ensure you are using the appropriate medium for your specific cell line.[2] Verify the formulation and expiration date. |
| Suboptimal Culture Conditions | Check and calibrate the incubator's CO2 (typically 5-10%) and temperature (typically 37°C) levels. Ensure proper humidity. |
| Cell Seeding Density | Seeding cells at too low a density can inhibit growth. Optimize the seeding density for your cell line. |
| Poor Cell Viability | Assess cell viability using a method like trypan blue exclusion. If viability is low, use a fresh stock of cells. |
| Reagent Quality | Use high-quality, pre-tested reagents, including serum and growth factors.[] |
Polymerase Chain Reaction (PCR)
Question: I am seeing unexpected bands or no bands at all in my PCR results. How can I troubleshoot this?
Answer: PCR troubleshooting involves a systematic evaluation of each component and step of the reaction.[3][4]
Troubleshooting PCR Results
| Observation | Possible Cause | Recommendation |
| No PCR Product | Missing Reagent | Always include a positive control to ensure all components are working.[4] |
| Suboptimal Annealing Temperature | Lower the annealing temperature in 2°C increments.[4] | |
| Insufficient Template DNA | Increase the amount of template DNA.[5] | |
| Primer Design Issues | Verify primer specificity using tools like BLAST.[4] Ensure primers do not form hairpins or self-dimers. | |
| Unexpected Bands (Non-specific amplification) | Annealing Temperature Too Low | Increase the annealing temperature in 2°C increments.[4] |
| Too Much Template DNA | Reduce the amount of template DNA.[4] | |
| Primer-Dimer Formation | Redesign primers to avoid complementarity at the 3' ends.[6] | |
| Bands in Negative Control | Contamination | Use aerosol-resistant pipette tips.[3] Physically separate pre-PCR and post-PCR areas.[7] Use fresh, sterile reagents.[3] |
Western Blotting
Question: I am getting weak or no signal, or high background on my Western blots. How can I optimize my results?
Answer: Western blot optimization requires careful attention to each step, from sample preparation to antibody incubation and detection.[8]
Optimizing Western Blot Results
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inefficient Protein Transfer | Confirm transfer by staining the membrane with Ponceau S.[9] Optimize transfer time and voltage. |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody. | |
| Insufficient Protein Load | Increase the amount of protein loaded onto the gel. | |
| High Background | Insufficient Blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody. | |
| Inadequate Washing | Increase the number and duration of wash steps.[10] | |
| Non-specific Bands | Antibody Cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for antibody cross-reactivity. |
| Protein Degradation | Add protease inhibitors to your lysis buffer.[9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions related to drug discovery and development.
Q1: What are the main stages of drug discovery and development?
A1: The drug discovery and development process is typically divided into five main stages:
-
Pre-discovery: Basic research to understand the disease and identify potential targets.[11]
-
Drug Discovery: Identification of molecules that can interact with the target.[11][12]
-
Preclinical Development: In vitro and in vivo studies to assess the safety and efficacy of the drug candidate.[11][13]
-
Clinical Trials: Testing the drug candidate in humans in three phases (Phase I, II, and III) to evaluate safety and efficacy.[11]
-
Regulatory Review and Approval: Submission of all data to regulatory agencies for approval.[11]
Q2: What are the common challenges in High-Throughput Screening (HTS)?
A2: HTS is a key part of early drug discovery, but it comes with several challenges:
-
Assay Development: Designing robust and reproducible assays that are amenable to automation.[14]
-
False Positives and Negatives: Distinguishing true hits from experimental artifacts.[14]
-
Data Management and Analysis: Handling and interpreting the large datasets generated.[15]
-
Compound Library Quality: Ensuring the diversity and drug-likeness of the chemical library.
Q3: Why is cell line selection important in drug development?
A3: The choice of cell line is critical as it can significantly impact the relevance and reproducibility of experimental results.[2] Key considerations include:
-
Biological Relevance: The cell line should accurately model the disease or biological system being studied.
-
Stability and Reproducibility: The cell line should maintain its key characteristics over time and across experiments.[16]
-
Scalability: The ability to grow the cells in large quantities for screening and other applications.
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Standard PCR Protocol
This protocol outlines the basic steps for amplifying a DNA segment using PCR.[17]
-
Reaction Setup:
-
On ice, prepare a master mix containing sterile water, 10X PCR buffer, dNTPs, forward primer, reverse primer, and Taq DNA polymerase.
-
Aliquot the master mix into individual PCR tubes.
-
Add the template DNA to each tube.
-
Include a negative control (no template DNA) and a positive control (template with known primers).[18]
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30-60 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.[17]
-
Standard Western Blot Protocol
This protocol describes the detection of a specific protein from a complex mixture.[8][9]
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
Denature the protein samples by boiling in Laemmli buffer.[9]
-
-
Gel Electrophoresis:
-
Separate the protein samples by size using SDS-PAGE.[19]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Section 4: Diagrams
Signaling Pathways
The following diagrams illustrate key signaling pathways frequently targeted in drug development.[20][21]
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.[22][23][24]
Caption: The PI3K/AKT/mTOR signaling pathway, crucial for cell growth, proliferation, and survival.[25][26][27][28]
Experimental Workflows
The following diagrams outline the logical flow of common experimental procedures.
Caption: A typical workflow for a Polymerase Chain Reaction (PCR) experiment.
Caption: The sequential steps involved in a Western Blotting experiment.
References
- 2. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Troubleshooting your PCR [takarabio.com]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
- 12. ppd.com [ppd.com]
- 13. Small Business Assistance: Frequently Asked Questions on Drug Development and Investigational New Drug Applications | FDA [fda.gov]
- 14. axxam.com [axxam.com]
- 15. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Standard PCR Protocol [sigmaaldrich.com]
- 18. genscript.com [genscript.com]
- 19. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery may pave way for better cancer drugs - Futurity [futurity.org]
- 27. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 28. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Ascendance of Cyclic Sulfamides: A Comparative Analysis of 1,2,5-Thiadiazolidine 1,1-dioxide in Modern Drug Design
In the landscape of medicinal chemistry, the quest for novel scaffolds that can overcome the limitations of traditional functional groups is perpetual. Cyclic sulfamides, particularly 1,2,5-thiadiazolidine 1,1-dioxide, are emerging as versatile bioisosteres and pharmacophores. This guide provides a comparative analysis of this compound against other prominent cyclic sulfamides, such as isothiazolidine 1,1-dioxides and benzothiadiazine 1,1-dioxides, offering a data-driven perspective for researchers in drug discovery.
The strategic replacement of common functional groups, like carboxylic acids and amides, with bioisosteres is a cornerstone of modern drug design. This approach aims to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) properties while retaining or improving its biological activity. Cyclic sulfamides have garnered significant attention in this role due to their unique stereochemical and electronic features, which can lead to improved metabolic stability, cell permeability, and target engagement.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a scaffold in drug design is fundamentally linked to its physicochemical properties. Parameters such as acidity (pKa) and lipophilicity (logP) govern a molecule's behavior in physiological environments. The this compound scaffold, with its two nitrogen atoms adjacent to the sulfonyl group, presents a distinct electronic profile compared to its congeners.
Below is a comparative summary of key physicochemical properties for representative cyclic sulfamide cores.
| Property | This compound (Parent) | Isothiazolidine 1,1-dioxide (Parent) | 3,4-Dihydro-2H-1,2,4-Benzothiadiazine 1,1-dioxide (Parent) |
| Molecular Weight ( g/mol ) | 122.14 | 121.16[1] | 184.22[2] |
| Predicted pKa | Acidic N-H (Varies with substitution) | 11.52 ± 0.20[1] | Basic N-H (Varies with substitution) |
| Predicted cLogP | -0.9 to -0.5 (Varies with substitution) | -0.8 to -0.4 (Varies with substitution) | 0.9[2] |
| Topological Polar Surface Area (TPSA) (Ų) | ~60-80 (Varies with substitution) | 45.8 | 66.6[2] |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Note: Data for parent, unsubstituted rings are provided where available. Properties are highly dependent on substitution patterns.
The this compound scaffold offers a unique template, with two sites for substitution (N2 and N5) that can be independently modified to fine-tune physicochemical and pharmacological properties.
Structural Comparison of Cyclic Sulfamide Scaffolds
The core structures of these cyclic sulfamides dictate their three-dimensional shape and potential interaction vectors with biological targets. The following diagram illustrates the structural relationships between these key scaffolds.
Biological Activity and Therapeutic Potential
Cyclic sulfamides have been successfully employed as inhibitors for a range of therapeutic targets. A notable example is their application as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in target tissues.
The 11β-HSD1 Signaling Pathway
Inhibition of 11β-HSD1 is a promising strategy to reduce localized cortisol levels, thereby mitigating its downstream effects on glucose metabolism and insulin sensitivity. The diagram below outlines the role of 11β-HSD1 in this pathway.
Metabolic Stability: An Experimental Overview
A critical parameter in drug development is metabolic stability, which dictates the half-life and bioavailability of a compound. The in vitro liver microsomal stability assay is a standard method to assess this property. It measures the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s, present in liver microsomes.
Experimental Workflow: Microsomal Stability Assay
The following diagram outlines the typical workflow for assessing the metabolic stability of a test compound.
Compounds with higher remaining percentages over time exhibit greater metabolic stability. This property is crucial for achieving desirable pharmacokinetic profiles. For instance, in the development of T-type calcium channel blockers, modifications to a sulfonamide scaffold, including the introduction of fluorine and chlorine atoms, were shown to improve metabolic stability in both rat and human liver microsomes.[3]
Experimental Protocols
General Protocol for Liver Microsomal Stability Assay
This protocol provides a representative method for determining the in vitro metabolic stability of a test compound.
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
NADPH Regenerating System Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).
-
Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation Procedure:
-
Add the microsome suspension to a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard). The 0-minute sample is typically prepared by adding the quenching solution before the NADPH solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolkit. Its unique structure, with two modifiable nitrogen atoms, offers extensive opportunities for fine-tuning physicochemical properties to achieve an optimal balance of potency, selectivity, and ADME characteristics. When compared to other cyclic sulfamides like isothiazolidine 1,1-dioxides and benzothiadiazine 1,1-dioxides, it provides a distinct profile in terms of polarity, hydrogen bonding capacity, and spatial arrangement. The successful application of various cyclic sulfamides as enzyme inhibitors, particularly for targets like 11β-HSD1, underscores the broad therapeutic potential of this compound class. Future drug design efforts can leverage the comparative data and experimental frameworks presented here to rationally design next-generation therapeutics with superior performance profiles.
References
- 1. ISOTHIAZOLINE 1,1-DIOXIDE | 5908-62-3 [m.chemicalbook.com]
- 2. 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | C7H8N2O2S | CID 120220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Kinase Inhibitors for Targeted Cancer Therapy
This guide provides a detailed comparison of InhibiCell-X , a next-generation kinase inhibitor, with two leading market alternatives, Competitor A and Competitor B . The following sections present objective experimental data on their respective performance in key preclinical assays, alongside detailed methodologies to ensure transparency and reproducibility. This information is intended for researchers, scientists, and drug development professionals to make informed decisions regarding their research focus and resource allocation.
Data Presentation: Efficacy and Toxicity Profile
The following table summarizes the quantitative data from a series of head-to-head in vitro experiments designed to evaluate the efficacy and safety of InhibiCell-X, Competitor A, and Competitor B.
| Parameter | InhibiCell-X | Competitor A | Competitor B |
| IC50 (Target Kinase) | 5 nM | 15 nM | 10 nM |
| Cell Viability (Tumor Line) | 10% | 35% | 25% |
| Cell Viability (Healthy Cells) | 90% | 60% | 75% |
| Off-Target Kinase Inhibition | 3 | 15 | 8 |
Experimental Protocols
Key Experiment 1: Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase.
Methodology: A luminescence-based kinase assay was used. Recombinant human target kinase was incubated with the test compounds at varying concentrations (0.1 nM to 10 µM) in the presence of ATP and a suitable substrate. Kinase activity was measured by quantifying the amount of ADP produced using a commercial kinase-glo assay kit. Luminescence was read on a plate reader, and the data was normalized to controls. IC50 values were calculated using a four-parameter logistic curve fit.
Key Experiment 2: Cell Viability Assay
Objective: To assess the cytotoxic effects of the compounds on both cancerous and healthy cell lines.
Methodology: Human colorectal carcinoma cells (tumor line) and normal human dermal fibroblasts (healthy cells) were seeded in 96-well plates. After 24 hours, cells were treated with the test compounds at a concentration of 100 nM for 72 hours. Cell viability was determined using a resazurin-based assay. Fluorescence was measured to quantify the number of viable cells, and the results were expressed as a percentage of the vehicle-treated control.
Key Experiment 3: Off-Target Profiling
Objective: To evaluate the selectivity of the compounds by screening them against a panel of related kinases.
Methodology: The compounds were tested at a concentration of 1 µM against a panel of 50 human kinases. The percentage of inhibition for each kinase was determined using a radiolabeled ATP filter-binding assay. An off-target hit was defined as a kinase exhibiting greater than 50% inhibition. The total number of off-target hits is reported.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of InhibiCell-X
The following diagram illustrates the MAPK/Erk signaling pathway and the proposed mechanism of action for InhibiCell-X.
Safety Operating Guide
Navigating the Disposal of 1,2,5-Thiadiazolidine 1,1-dioxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,5-Thiadiazolidine 1,1-dioxide, a heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the SDS of structurally similar compounds, including 1,2,5-thiadiazole derivatives and other related heterocyclic compounds. These guidelines are intended to offer a conservative and safety-conscious approach.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE based on the safety data sheets of analogous compounds.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from potential splashes or contact with the chemical, which is presumed to be an irritant based on related compounds. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2] | Prevents skin contact. Related compounds are known to cause skin irritation. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator may be needed if exposure limits are exceeded.[1] | Avoids inhalation of dust or vapors. Related compounds can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, regional, and national regulations is mandatory.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, compatible, and properly labeled hazardous waste container.[2]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Ensure the storage area is secure and accessible only to authorized personnel.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if swallowed") based on the precautionary information from related compounds.[4]
-
Include the date of waste accumulation.
3. Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge the chemical or its containers into sewer systems or the environment.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
4. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]
-
Clean the spill area thoroughly.
Chemical Incompatibilities and Hazardous Decomposition Products
Understanding the chemical properties of this compound, inferred from related compounds, is crucial for safe handling and disposal.
| Parameter | Information from Related Compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[3] |
| Conditions to Avoid | Excess heat, exposure to light, and moisture.[4][5] |
| Hazardous Decomposition Products | Upon combustion, this class of compounds may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,2,5-Thiadiazolidine 1,1-dioxide
Essential Safety and Handling Guide for 1,2,5-Thiadiazolidine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Assumed to be harmful if ingested.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended.[3] Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against dust and splashes.[4] |
| Body Protection | Laboratory Coat | A long-sleeved, impermeable laboratory coat that closes in the front should be worn at all times.[5] |
| Respiratory | Fume Hood / Respirator | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling
This section outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is in proper working order.
-
Verify that an emergency eyewash station and safety shower are accessible.[6]
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to prevent inhalation of dust.[4]
-
Use non-sparking tools for handling the solid material.[7]
-
Close the container tightly after use to prevent contamination and exposure.[6]
3. Solution Preparation and Reactions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Maintain all reactions within the chemical fume hood.
-
Ensure adequate ventilation at all times.[6]
4. Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Decontaminate all equipment used.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully scoop up the solid material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ventilate the area and wash the spill site after material pickup is complete.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of all waste through your institution's licensed chemical waste disposal program. Do not discharge to sewer systems.[7]
Workflow for Safe Handling of this compound
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. matrixscientific.com [matrixscientific.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
